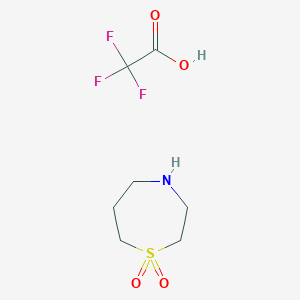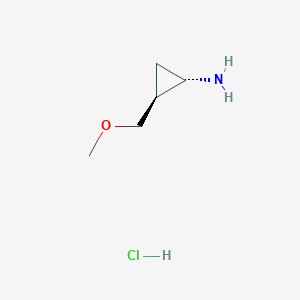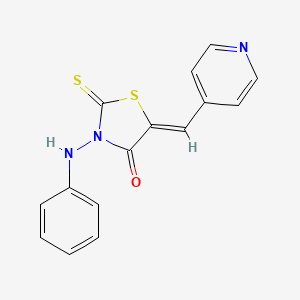![molecular formula C17H15F3N2O3S B2389742 N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide CAS No. 2413868-19-4](/img/structure/B2389742.png)
N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the Sigma-1 receptor . It interacts with the receptor, enhancing its activity in combination with endogenous or exogenous agonists . This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The Sigma-1 receptor is involved in various biochemical pathways, including the regulation of calcium ion influx . By modulating this receptor, the compound can influence these pathways and their downstream effects, such as neuronal signaling and synaptic plasticity .
Pharmacokinetics
The introduction of fluorine atoms into the compound’s structure has resulted in positive modulation of its lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The modulation of the Sigma-1 receptor by the compound can result in various molecular and cellular effects. For instance, it can enhance neuronal signaling and synaptic plasticity, leading to improved cognitive function . Additionally, it can demonstrate potent anti-seizure and antidepressant effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of endogenous or exogenous agonists can enhance the compound’s allosteric modulation of the Sigma-1 receptor . Furthermore, the compound’s lipophilicity, electronegativity, basicity, and bioavailability can be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with pyrrolidine-3-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium bicarbonate (NaHCO3) and at low temperatures, around -90 to -95°C, using liquid nitrogen . The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to maintain low temperatures and efficient mixing of reactants.
Chemical Reactions Analysis
Types of Reactions
N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(2-oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of benzenesulfonamide, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide distinguishes it from other similar compounds. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[2-oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-8-4-5-9-15(13)22-11-10-14(16(22)23)21-26(24,25)12-6-2-1-3-7-12/h1-9,14,21H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJCFWNCXZTYMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389659.png)
![{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B2389662.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-enamide](/img/structure/B2389663.png)


![N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2389667.png)



![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389673.png)

![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2389679.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2389680.png)
